2-(Benzylamino)-2-cyclopropylethan-1-ol hydrochloride
CAS No.:
Cat. No.: VC13701110
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18ClNO |
|---|---|
| Molecular Weight | 227.73 g/mol |
| IUPAC Name | 2-(benzylamino)-2-cyclopropylethanol;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO.ClH/c14-9-12(11-6-7-11)13-8-10-4-2-1-3-5-10;/h1-5,11-14H,6-9H2;1H |
| Standard InChI Key | UJUIBCJUUOSDSX-UHFFFAOYSA-N |
| SMILES | C1CC1C(CO)NCC2=CC=CC=C2.Cl |
| Canonical SMILES | C1CC1C(CO)NCC2=CC=CC=C2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a cyclopropane ring, a benzylamine group, and an ethanol backbone. The cyclopropane moiety introduces significant steric strain, which influences both reactivity and conformational flexibility . The benzylamine group contributes basicity, while the hydroxyl group enables hydrogen bonding, critical for interactions in biological systems .
Table 1: Key Structural and Physicochemical Data
Stereochemical Considerations
The stereochemistry of the cyclopropane ring and the ethanol backbone plays a pivotal role in the compound’s biological activity. While the hydrochloride salt described in and is racemic, enantiopure variants such as (2S)-2-amino-2-cyclopropylethan-1-ol hydrochloride (CAS 1623432-63-2) highlight the importance of chirality in pharmacological interactions .
Synthesis and Optimization Strategies
Synthetic Routes
The primary synthesis involves the nucleophilic substitution of a cyclopropyl-containing precursor with benzylamine under controlled conditions. For example, reacting 2-chloro-2-cyclopropylethanol with benzylamine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C yields the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .
Key Parameters for Optimization
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Temperature: Elevated temperatures (70–80°C) improve reaction kinetics but risk side reactions.
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Solvent Choice: Polar aprotic solvents enhance nucleophilicity of benzylamine.
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Stoichiometry: A 1:1 molar ratio of cyclopropyl precursor to benzylamine minimizes byproducts.
Purification and Yield
Post-synthesis purification typically employs recrystallization from ethanol/water mixtures, achieving yields of 65–75%. HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms purity ≥95% .
Chemical Reactivity and Functionalization
Amino Group Reactivity
The primary amine undergoes typical reactions:
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Acylation: Treatment with acetyl chloride forms the corresponding acetamide.
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Alkylation: Reacts with alkyl halides to produce secondary amines.
Steric hindrance from the cyclopropane ring moderates reaction rates, necessitating longer reaction times compared to linear analogs .
Hydroxyl Group Modifications
The ethanol -OH group can be esterified or oxidized. For instance, reaction with acetic anhydride yields 2-(benzylamino)-2-cyclopropylethyl acetate, a potential prodrug .
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, D₂O): δ 1.05–1.15 (m, 4H, cyclopropane), 3.45 (d, 2H, CH₂NH), 3.70 (t, 1H, CHOH), 4.25 (s, 2H, PhCH₂), 7.30–7.45 (m, 5H, aromatic) .
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¹³C NMR: Peaks at 8.2 ppm (cyclopropane carbons), 62.1 ppm (CH₂NH), and 127–138 ppm (aromatic carbons) .
High-Performance Liquid Chromatography (HPLC)
A reverse-phase method (Zorbax SB-C18, 5 μm, 4.6 × 150 mm) with isocratic elution (70:30 acetonitrile:0.1% trifluoroacetic acid) achieves a retention time of 6.8 minutes, confirming homogeneity.
Research Gaps and Future Directions
Pharmacokinetic Profiling
Absence of data on absorption, distribution, metabolism, and excretion (ADME) necessitates in vivo studies. Radiolabeled analogs (e.g., ¹⁴C-labeled compound) could track biodistribution .
Toxicity Assessment
Acute toxicity studies in rodent models are critical before clinical exploration. The hydrochloride salt’s aqueous solubility (23 mg/mL at 25°C) facilitates intravenous administration .
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